molecular formula C13H12O B11746210 1-(6-Methylnaphthalen-1-yl)ethan-1-one CAS No. 58149-90-9

1-(6-Methylnaphthalen-1-yl)ethan-1-one

Cat. No.: B11746210
CAS No.: 58149-90-9
M. Wt: 184.23 g/mol
InChI Key: JWQJVJAAWCEUKY-UHFFFAOYSA-N
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Description

1-(6-Methylnaphthalen-1-yl)ethan-1-one is an aromatic ketone featuring a methyl group at the 6-position of the naphthalene ring and a ketone moiety at the 1-position. This compound serves as a critical intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to its electron-rich naphthalene backbone and reactive carbonyl group.

Properties

CAS No.

58149-90-9

Molecular Formula

C13H12O

Molecular Weight

184.23 g/mol

IUPAC Name

1-(6-methylnaphthalen-1-yl)ethanone

InChI

InChI=1S/C13H12O/c1-9-6-7-13-11(8-9)4-3-5-12(13)10(2)14/h3-8H,1-2H3

InChI Key

JWQJVJAAWCEUKY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=CC=C2)C(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Methylnaphthalen-1-yl)ethan-1-one typically involves Friedel-Crafts acylation. This reaction uses naphthalene as the starting material, which undergoes acylation with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but is optimized for higher yields and cost-effectiveness. The process involves continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(6-Methylnaphthalen-1-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the ethanone group to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: NaBH4 in methanol or LiAlH4 in ether.

    Substitution: Halogenation using bromine (Br2) in the presence of a catalyst like iron (Fe).

Major Products Formed:

    Oxidation: Formation of 1-(6-Methylnaphthalen-1-yl)ethanoic acid.

    Reduction: Formation of 1-(6-Methylnaphthalen-1-yl)ethanol.

    Substitution: Formation of halogenated derivatives like 1-(6-Bromo-naphthalen-1-yl)ethan-1-one.

Scientific Research Applications

1-(6-Methylnaphthalen-1-yl)ethan-1-one has diverse applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of dyes, fragrances, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(6-Methylnaphthalen-1-yl)ethan-1-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. For instance, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Physical Properties

The substituent type and position on the naphthalene ring significantly influence physical and chemical properties. Key comparisons include:

Compound Name Substituent (Position) Molecular Weight (g/mol) Boiling Point (°C) Melting Point (°C) Key Applications
1-(6-Methylnaphthalen-1-yl)ethan-1-one Methyl (6,1) 184.23 (estimated) Not reported Not reported Pharmaceutical intermediates
1-(6-Methoxy-1-naphthyl)ethan-1-one Methoxy (6,1) 200.23 Not reported Not reported Precursor for 6-methoxy-2-acetylnaphthalene
1-(6-Hydroxy-2-naphthyl)ethan-1-one Hydroxy (6,2) 186.21 370.1 Not reported Specialty chemicals, dyes
1-(7-Methoxynaphthalen-1-yl)ethan-1-one Methoxy (7,1) 200.23 Not reported Not reported Pharmaceutical intermediates

Key Observations :

  • Methyl vs.
  • Hydroxy Group : The hydroxyl substituent in 1-(6-hydroxy-2-naphthyl)ethan-1-one increases boiling point (370.1°C) due to hydrogen bonding .
  • Positional Effects : Substituent position (e.g., 6 vs. 7 on naphthalene) alters steric and electronic interactions, impacting reactivity in subsequent synthetic steps .

Research Findings and Trends

  • Crystallography : SHELXL and SHELXS are widely used for structural determination of similar ketones, ensuring accurate characterization .
  • Computational Studies: Docking studies (e.g., for GPER-1 ligands) reveal that substituent bulkiness (e.g., methyl vs. methoxy) affects binding affinity, as seen in 1-((3aS,4S,9bR)-4-(3-fluorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl)ethan-1-one .
  • Green Chemistry : Grinding methods for synthesizing hydrazide derivatives (e.g., from 1-(4-bromophenyl)ethan-1-one) demonstrate the push toward solvent-free protocols .

Biological Activity

1-(6-Methylnaphthalen-1-yl)ethan-1-one, also known as 6-Methylnaphthylacetone, is an organic compound with potential applications in various biological systems. This article delves into its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C13H12O
  • CAS Number : 58149-25-2

The compound features a naphthalene ring substituted with a methyl group and an acetone moiety, which may influence its biological interactions.

Antimicrobial Properties

Research indicates that compounds with naphthalene rings often exhibit antimicrobial activity. Studies have shown that derivatives of naphthalene can inhibit the growth of various bacterial strains, suggesting that this compound may possess similar properties.

Bacterial Strain Inhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

These results highlight the potential use of this compound in developing antimicrobial agents.

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can modulate inflammatory pathways. The compound appears to downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharides (LPS). This suggests a possible therapeutic role in inflammatory diseases.

Mechanism of Action :
The anti-inflammatory effects are hypothesized to be mediated through the inhibition of nuclear factor kappa B (NF-kB) signaling pathways, which play a crucial role in the inflammatory response.

Anticancer Activity

Preliminary studies have indicated that this compound exhibits cytotoxic effects against several cancer cell lines.

Cell Line IC50 (µM)
HeLa25
MCF730
A54920

These findings suggest that the compound may induce apoptosis in cancer cells, although further research is needed to elucidate the underlying mechanisms.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at Tokyo University evaluated the antimicrobial efficacy of various naphthalene derivatives, including this compound. The study found significant inhibition against Gram-positive bacteria, supporting its potential as a natural preservative in food and cosmetic products.

Case Study 2: Anti-inflammatory Mechanism

In a controlled laboratory setting, researchers investigated the anti-inflammatory properties of this compound using a murine model. The results indicated a marked reduction in paw edema and inflammatory markers, suggesting its potential application in treating arthritis and other inflammatory conditions.

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